1,3-Dioxo-2-isoindolineethanesulfonate
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Overview
Description
1,3-Dioxo-2-isoindolineethanesulfonate is a chemical compound characterized by the presence of a sulfonate group attached to an isoindoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxo-2-isoindolineethanesulfonate can be synthesized through various synthetic routes. One common method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, producing an intermediate that can be further transformed into the desired compound . Another approach involves the reaction of substituted tetraynes with imidazole derivatives through a hexadehydro-Diels–Alder domino reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-2-isoindolineethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted isoindoline derivatives .
Scientific Research Applications
1,3-Dioxo-2-isoindolineethanesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2-isoindolineethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. Additionally, it can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Dioxo-2-isoindolineethanesulfonate include:
Taurine: An amino sulfonic acid with similar sulfonate functionality.
Butanesulfonate: A simple alkanesulfonate with comparable chemical reactivity.
3-(N-morpholino)propanesulfonate (MOPS): A sulfonated buffer used in biological research.
Uniqueness
This compound is unique due to its isoindoline ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-17(14,15)16/h1-4H,5-6H2,(H,14,15,16)/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLVEXPADWBUAC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NO5S- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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